TC-S 7005

Vue d'ensemble

Description

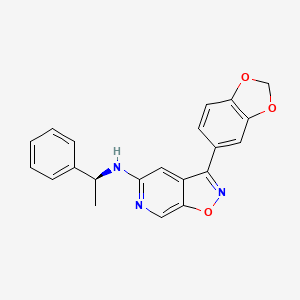

TC-S 7005: est un inhibiteur puissant et sélectif de la polo-like kinase 2 (PLK2). Les polo-like kinases sont une famille de kinases sérine-thréonine qui jouent des rôles fondamentaux dans la régulation de la division cellulaire, notamment l'entrée mitotique, la sortie mitotique, la formation du fuseau, la cytokinèse et la méiose . This compound est connu pour sa forte sélectivité pour PLK2 par rapport aux autres polo-like kinases telles que PLK1 et PLK3 .

Applications De Recherche Scientifique

Chemistry: TC-S 7005 is used as a research tool to study the role of polo-like kinases in cell division and mitosis. Its high selectivity for PLK2 makes it valuable for dissecting the specific functions of this kinase compared to other family members .

Biology: In biological research, this compound is used to investigate the cellular processes regulated by PLK2. It has been shown to induce mitotic arrest and cell death in colorectal cancer cells, making it a useful compound for studying cell cycle regulation and apoptosis .

Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit PLK2, which is often overexpressed in tumors. Research is ongoing to explore its efficacy and safety in preclinical and clinical settings .

Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies. Its role as a PLK2 inhibitor makes it a candidate for drug development programs aimed at targeting cell division in cancer cells .

Mécanisme D'action

Target of Action

TC-S 7005, also known as 2-amino-isoxazolopyridine, 9 or 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine, is a potent and selective inhibitor of Polo-like kinases (Plks) . Plks are a family of serine-threonine kinases that play fundamental roles in regulating cell division, including mitotic entry, mitotic exit, spindle formation, cytokinesis, and meiosis .

Mode of Action

This compound interacts with its targets, the Plks, by inhibiting their enzymatic activity . It exhibits IC50 values of 4 nM, 24 nM, and 214 nM for Plk2, Plk3, and Plk1, respectively . This indicates a 6-fold selectivity against Plk3 and 50-fold selectivity against Plk1 .

Biochemical Pathways

The inhibition of Plks by this compound affects the normal cell division process. Exposure to Plk inhibitors leads to multiple defects in mitosis, causing cell death . These

Analyse Biochimique

Biochemical Properties

TC-S 7005 plays a significant role in biochemical reactions by inhibiting the activity of PLK2 . The nature of this interaction is through binding to the active site of the enzyme, thereby preventing its normal function.

Cellular Effects

This compound has been observed to induce mitotic arrest and cell death in HCT 116 colorectal cells . This suggests that it can influence cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the PLK2 enzyme, leading to its inhibition . This inhibition can result in changes in gene expression and cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de TC-S 7005 implique la préparation de la 3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phényléthyl]-isoxazolo[5,4-c]pyridin-5-amine. La voie de synthèse détaillée et les conditions réactionnelles sont généralement des informations propriétaires détenues par les fabricants. l'approche générale implique la formation du noyau isoxazolo[5,4-c]pyridine suivie d'une fonctionnalisation pour introduire les groupes benzodioxolyle et phényléthyle .

Méthodes de production industrielle : La production industrielle de this compound impliquerait la mise à l'échelle de la synthèse en laboratoire à l'échelle commerciale. Cela nécessite généralement l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que le développement de méthodes de purification efficaces. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : TC-S 7005 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le noyau isoxazolo[5,4-c]pyridine et le groupe benzodioxolyle .

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent souvent des nucléophiles qui peuvent attaquer les centres électrophile dans this compound. Les réactifs courants comprennent les halogénures d'alkyle et d'autres agents nucléophiles.

Réactions d'oxydation et de réduction : Bien que moins courantes, this compound peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels attachés au noyau isoxazolo[5,4-c]pyridine .

Applications de la recherche scientifique

Chimie : this compound est utilisé comme outil de recherche pour étudier le rôle des polo-like kinases dans la division cellulaire et la mitose. Sa forte sélectivité pour PLK2 le rend précieux pour disséquer les fonctions spécifiques de cette kinase par rapport aux autres membres de la famille .

Biologie : En recherche biologique, this compound est utilisé pour enquêter sur les processus cellulaires régulés par PLK2. Il a été démontré qu'il induit l'arrêt mitotique et la mort cellulaire dans les cellules cancéreuses colorectal, ce qui en fait un composé utile pour étudier la régulation du cycle cellulaire et l'apoptose .

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber PLK2, qui est souvent surexprimée dans les tumeurs. La recherche est en cours pour explorer son efficacité et sa sécurité dans des contextes précliniques et cliniques .

Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouvelles thérapies anticancéreuses. Son rôle d'inhibiteur de PLK2 en fait un candidat pour les programmes de développement de médicaments visant à cibler la division cellulaire dans les cellules cancéreuses .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement PLK2. Cette inhibition perturbe la fonction normale de PLK2 dans la régulation de la division cellulaire, conduisant à l'arrêt mitotique et à la mort cellulaire. Les cibles moléculaires de this compound comprennent le site actif de PLK2, où il se lie et empêche la kinase de phosphoryler ses substrats . Cette perturbation de l'activité de PLK2 interfère avec des processus clés tels que la formation du fuseau et la cytokinèse, conduisant finalement à la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires :

Inhibiteurs de PLK1 : Des composés tels que l'onvansertib et le volasertib ciblent PLK1, un autre membre de la famille des polo-like kinases.

Inhibiteurs de PLK3 : Des composés comme GSK461364 ciblent PLK3 et sont utilisés pour étudier son rôle dans la régulation du cycle cellulaire.

Unicité de TC-S 7005 : this compound est unique en raison de sa forte sélectivité pour PLK2 par rapport aux autres polo-like kinases. Cette sélectivité permet aux chercheurs de cibler spécifiquement PLK2 sans affecter PLK1 ou PLK3, ce qui en fait un outil précieux pour étudier les fonctions distinctes de PLK2 dans la division cellulaire et le cancer .

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-[1,2]oxazolo[5,4-c]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-13(14-5-3-2-4-6-14)23-20-10-16-19(11-22-20)27-24-21(16)15-7-8-17-18(9-15)26-12-25-17/h2-11,13H,12H2,1H3,(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAGOCSHXCDWDY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=NC=C3C(=C2)C(=NO3)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101137196 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082739-92-1 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082739-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]isoxazolo[5,4-c]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101137196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

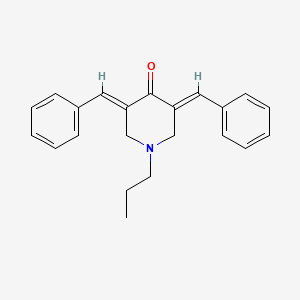

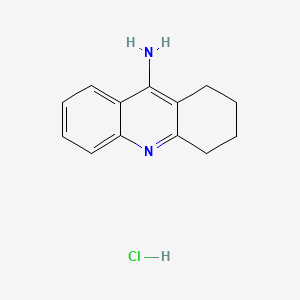

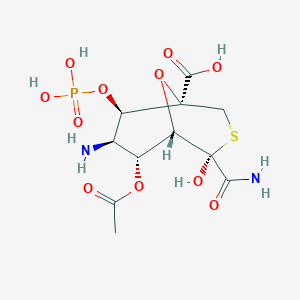

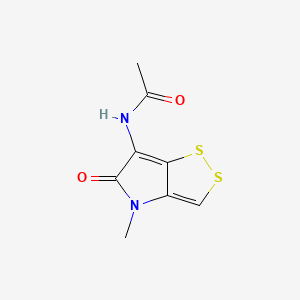

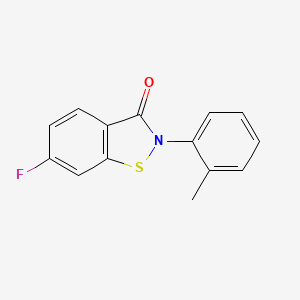

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)